molecular formula C20H23N3O4 B11560230 N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B11560230
M. Wt: 369.4 g/mol
InChI Key: JSCGFOZRDWMOOU-LPYMAVHISA-N
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Description

N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes methoxyethyl, methylphenyl, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a carbonyl compound under controlled conditions.

    Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with a methoxyethylating agent.

    Condensation with the methylphenyl group: This step involves the reaction of the intermediate with a methylphenyl compound under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE
  • **N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}BENZAMIDE

Uniqueness

N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, such as the development of new drugs or materials.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C20H23N3O4/c1-15-3-5-17(6-4-15)14-27-18-9-7-16(8-10-18)13-22-23-20(25)19(24)21-11-12-26-2/h3-10,13H,11-12,14H2,1-2H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

JSCGFOZRDWMOOU-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NCCOC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NCCOC

Origin of Product

United States

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